Cardamonin

Catalog No.
S522722
CAS No.
19309-14-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardamonin

CAS Number

19309-14-9

Product Name

Cardamonin

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+

InChI Key

NYSZJNUIVUBQMM-BQYQJAHWSA-N

SMILES

O=C(C1=C(OC)C=C(O)C=C1O)/C=C/C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

2',4'-dihydroxy-6'-methoxychalcone, cardamomin, cardamonin

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O

Description

The exact mass of the compound Cardamonin is 270.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Cardamonin is a naturally occurring chalcone, chemically known as (E)-2′,4′-dihydroxy-6′-methoxy-chalcone. It is primarily derived from various species of the Alpinia genus, including Alpinia katsumadai and Alpinia rafflesiana, and is notably found in cardamom spice. Cardamonin belongs to a class of compounds known for their diverse biological activities, particularly in anti-inflammatory and anticancer properties. This compound exhibits a yellow pigment characteristic of many flavonoids and is recognized for its potential therapeutic applications due to its ability to modulate various biochemical pathways in human cells .

Cardamonin's mechanism of action for its various potential health benefits is a subject of ongoing research. Here are some key areas of investigation:

  • Anti-cancer activity: Studies suggest cardamonin may suppress cancer cell growth by impacting cellular metabolism and inducing apoptosis (programmed cell death). It may achieve this by affecting signaling pathways like mTOR and NF-κB, which are involved in cell proliferation and survival [].
  • Anti-inflammatory activity: Cardamonin might exert its anti-inflammatory effects by inhibiting the production of inflammatory mediators and enzymes [].

Anti-inflammatory and Antioxidant Effects

Cardamonin exhibits strong anti-inflammatory properties. Studies have shown its ability to suppress the production of inflammatory mediators like cytokines and enzymes (Source 1: ). Additionally, cardamonin functions as a potent antioxidant, scavenging free radicals that contribute to cellular damage and inflammation (Source 2: ). These properties suggest cardamonin's potential role in managing chronic inflammatory diseases like arthritis and inflammatory bowel disease.

Anticancer Properties

Research indicates cardamonin might possess anticancer properties. Studies have observed its ability to inhibit the growth and proliferation of various cancer cell lines, including those of breast, colon, and prostate cancers (Source 3: , Source 4: ). These findings suggest cardamonin might be a valuable adjunct in cancer treatment strategies. However, further research is needed to explore its efficacy and mechanisms of action.

The synthesis of cardamonin typically involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone under acidic or basic conditions, resulting in the formation of chalcones followed by dehydration. This reaction can also be facilitated through the Suzuki reaction, which utilizes organoboron compounds in the presence of palladium catalysts. In nature, cardamonin biosynthesis begins with phenylalanine, which is converted into cinnamic acid by phenyl ammonium-lyase, followed by several enzymatic steps leading to chalcone formation .

Cardamonin exhibits a wide range of biological activities:

  • Anti-inflammatory: It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines and mediators such as nitric oxide and cyclooxygenase-2 .
  • Anticancer: Cardamonin induces apoptosis in various cancer cell lines by modulating pathways such as Wnt/β-catenin and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt). It has demonstrated efficacy against aggressive cancers like glioblastoma and multiple myeloma .
  • Antinociceptive: Studies indicate that cardamonin provides analgesic effects in pain models related to inflammation .

The synthesis methods for cardamonin can be categorized into two primary approaches:

  • Chemical Synthesis:
    • Claisen-Schmidt Condensation: This method involves the reaction of an aromatic aldehyde with an acetophenone derivative in the presence of a base or acid catalyst.
    • Suzuki Coupling: This method employs boronic acids and involves palladium catalysis to form carbon-carbon bonds.
  • Natural Biosynthesis:
    • In plants, cardamonin biosynthesis initiates from phenylalanine and progresses through enzymatic transformations involving malonyl-CoA, ultimately yielding hydroxylated chalcones which can be further converted into flavanones .

Cardamonin has several notable applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, cardamonin is being explored as a potential therapeutic agent for various diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health.
  • Cosmetics: Cardamonin's ability to inhibit melanogenesis suggests potential use in skin-whitening products .

Research indicates that cardamonin interacts with various biological pathways:

  • It inhibits platelet aggregation and shows vasorelaxant effects, which may benefit cardiovascular health.
  • Cardamonin has been shown to suppress lipid accumulation and improve insulin resistance in metabolic syndrome models.
  • Its antitumor effects are linked to modulation of signaling pathways such as mTOR, which plays a critical role in cell growth and metabolism .

Cardamonin shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:

CompoundStructure SimilarityBiological ActivityUnique Features
PinostrobinChalconeAntioxidant, anti-inflammatoryExhibits neuroprotective effects
4-HydroxychalconeChalconeAntidiabeticKnown for its insulin-sensitizing effects
CurcuminDiarylheptanoidAnti-inflammatory, anticancerStronger anti-inflammatory activity
Licochalcone AChalconeAnticancer, anti-inflammatoryExhibits antibacterial properties

Cardamonin stands out due to its specific modulation of NF-κB signaling and its unique profile in inducing apoptosis across various cancer types, making it an attractive candidate for further pharmacological development .

Cardamonin demonstrates a distinctive phylogenetic distribution pattern that reflects both evolutionary relationships and biosynthetic capacity across plant families. The compound exhibits its highest concentration and most frequent occurrence within the Zingiberaceae family, commonly known as the ginger family, which represents the largest family within the order Zingiberales with more than 1300 species distributed across 52 genera [1].

Within the Zingiberaceae, cardamonin occurrence shows genus-specific patterns that align with phylogenetic relationships. The genus Alpinia, containing over 200 species distributed throughout the Asia-Pacific region, represents the primary source of cardamonin with confirmed presence in multiple species including Alpinia katsumadai, Alpinia conchigera, and Alpinia rafflesiana [2] [3] [4]. Phylogenetic analyses based on chloroplast genome sequences reveal that Alpinia forms a sister relationship to Amomum within the family, and species within Alpinia cluster into distinct phylogenetic groups, with Alpinia zerumbet and Alpinia katsumadai forming one clade, while Alpinia oxyphylla accessions form another distinct group [5].

The genus Boesenbergia, comprising approximately 60 species primarily distributed in Southeast Asia, represents another significant source of cardamonin within Zingiberaceae. Species such as Boesenbergia rotunda and Boesenbergia pandurata have been confirmed to contain substantial concentrations of cardamonin in their rhizomatous tissues [6] [7]. The genus Amomum, with over 150 species distributed across Asia and Africa, also contributes to cardamonin occurrence, particularly through Amomum subulatum (black cardamom) [3] [8].

Type III polyketide synthase repertoire analysis within Zingiberaceae reveals highly conserved amino acid sequences and strong phylogenetic relationships between family members, suggesting a common evolutionary origin for cardamonin biosynthetic capacity [1]. The molecular evolutionary studies indicate that type III polyketide synthases within Zingiberaceae evolved under strong purifying selection pressure, with positive selection events being relatively rare, which explains the conservation of cardamonin biosynthetic pathways across genera [1].

Beyond Zingiberaceae, cardamonin occurrence extends to other plant families, though with lower frequency and concentration. The Piperaceae family, represented by Piper hispidum, demonstrates cardamonin presence in leaf tissues, indicating independent evolution of biosynthetic capacity or potential horizontal gene transfer mechanisms [9] [10]. The Polygonaceae family also shows cardamonin occurrence in certain Polygonum species, though the biosynthetic pathways may differ from those found in Zingiberaceae [3].

Table 1: Natural Occurrence of Cardamonin in Plant Species

Plant SpeciesFamilyCommon NameGeographic DistributionPlant Part
Alpinia katsumadaiZingiberaceaeChinese cardamomEast AsiaSeeds
Alpinia conchigeraZingiberaceaeLesser galangalSoutheast AsiaRhizomes
Alpinia rafflesianaZingiberaceaeGalangalSoutheast AsiaRhizomes
Boesenbergia rotundaZingiberaceaeFingerrootSoutheast AsiaRhizomes
Boesenbergia pandurataZingiberaceaeChinese keysSoutheast AsiaRhizomes
Piper hispidumPiperaceaeHispid pepperNeotropics (Mexico to South America)Leaves
Polygonum sp.PolygonaceaeKnotweedVarious regionsWhole plant
Amomum subulatumZingiberaceaeBlack cardamomHimalayasSeeds

Ecological Roles in Plant Secondary Metabolism

Cardamonin functions as a critical component of plant secondary metabolism, serving multiple ecological roles that contribute to plant survival, adaptation, and environmental interactions. As a chalcone compound belonging to the flavonoid family, cardamonin participates in the complex network of plant defense mechanisms, environmental stress responses, and inter-organismal communications [11] [12].

The primary ecological function of cardamonin relates to plant defense against biotic stresses, particularly microbial pathogens and herbivorous insects. Chalcone synthase, the key enzyme in cardamonin biosynthesis, represents a central component of the plant immune system, with expression levels significantly increasing under pathogen attack, mechanical wounding, and herbivore damage [13]. Research demonstrates that cardamonin exhibits potent antimicrobial activity against various fungal pathogens, including Epidermophyton floccosum, with scanning electron microscopy studies revealing that its antifungal mechanism involves cell wall inhibition [3]. The compound also shows antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations of 25 micrograms per milliliter, indicating its role as a broad-spectrum antimicrobial agent [3].

Environmental stress adaptation represents another crucial ecological role of cardamonin in plant secondary metabolism. The biosynthesis of cardamonin and related chalcones responds dynamically to abiotic stress factors including ultraviolet radiation, temperature fluctuations, drought conditions, and light intensity variations [12] [13]. Under ultraviolet-B radiation exposure, chalcone synthase expression increases dramatically, leading to enhanced cardamonin production that provides photoprotective effects through light absorption and free radical scavenging mechanisms [12] [13]. The compound contributes to cellular antioxidant systems by reducing reactive oxygen species generation and enhancing the expression of antioxidant enzymes such as catalase and superoxide dismutase [14].

Cardamonin also functions in plant reproductive ecology through its contribution to flower pigmentation and pollinator attraction mechanisms. As a yellow-pigmented compound, cardamonin contributes to the visual signals that attract specific pollinators, particularly in Zingiberaceae species where flower coloration plays a critical role in reproductive success [15]. The compound may also influence plant-pollinator chemical communication through volatile compound production and nectar composition modification.

The allelopathic potential of cardamonin represents an additional ecological function in plant-plant interactions. Through root exudation and leaf leachate mechanisms, cardamonin may influence the germination, growth, and establishment of neighboring plant species, contributing to competitive advantage and community structure dynamics [11] [12]. This allelopathic activity extends to soil microbial communities, where cardamonin may selectively inhibit pathogenic microorganisms while promoting beneficial symbiotic relationships.

Cardamonin biosynthesis also responds to environmental factors that regulate plant secondary metabolite production. Elevated carbon dioxide concentrations, higher temperatures, drought stress, and ultraviolet-B radiation exposure can significantly alter cardamonin production levels, indicating its role in plant adaptation to changing environmental conditions [12]. These responses suggest that cardamonin functions as part of a dynamic metabolic network that allows plants to adjust their chemical defenses based on environmental pressures and resource availability.

Enzymatic Synthesis: Phenylpropanoid and Polyketide Pathways

The biosynthesis of cardamonin involves the coordinated action of enzymes from both phenylpropanoid and polyketide metabolic pathways, representing a convergence of two major secondary metabolite biosynthetic networks in plants. This complex enzymatic process begins with the phenylpropanoid pathway and culminates in type III polyketide synthase-mediated condensation reactions [16] [17] [18].

The phenylpropanoid pathway initiation occurs through the action of phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, ammonia, and water. This enzyme represents the committed step entry point into phenylpropanoid metabolism and exhibits strict substrate specificity for aromatic amino acids [16] [17]. In certain grass species and some Zingiberaceae members, a bifunctional phenylalanine/tyrosine ammonia-lyase can alternatively utilize L-tyrosine as substrate, directly producing p-coumaric acid and bypassing subsequent hydroxylation steps [16] [18].

Following initial deamination, cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid. This enzyme requires molecular oxygen, NADPH, and electron transport chain components including cytochrome P450 reductase for catalytic activity [16] [17]. The hydroxylation reaction represents the first oxygenation step in cardamonin biosynthesis and determines the substitution pattern of the final chalcone product.

The activation of hydroxycinnamic acids to their corresponding coenzyme A esters occurs through 4-coumarate:CoA ligase, which catalyzes the ATP-dependent formation of p-coumaroyl-CoA from p-coumaric acid, coenzyme A, and adenosine triphosphate [16] [17] [18]. This enzyme exhibits broad substrate specificity, accepting various hydroxycinnamic acid derivatives, and produces the activated acyl-CoA substrate required for subsequent polyketide synthase reactions. The enzyme mechanism involves the formation of an adenylate intermediate followed by thioester bond formation with coenzyme A.

The polyketide pathway component begins with acetyl-CoA carboxylase-mediated synthesis of malonyl-CoA, the essential extender unit for chalcone formation. This biotin-dependent enzyme catalyzes the carboxylation of acetyl-CoA using bicarbonate as the carbon dioxide source and requiring ATP for the carboxylation reaction [19] [20]. The enzyme exists in multiple cellular compartments, with cytosolic acetyl-CoA carboxylase 1 providing malonyl-CoA for flavonoid biosynthesis, while mitochondrial isoforms participate in fatty acid oxidation regulation [19].

Chalcone synthase represents the central enzyme in cardamonin biosynthesis, functioning as a type III polyketide synthase that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [18] [21] [22]. The enzyme operates through an iterative mechanism involving loading of the starter unit onto the catalytic cysteine residue, followed by sequential decarboxylative condensation reactions with malonyl-CoA extender units [21] [22]. The catalytic mechanism involves a Cys-His-Asn catalytic triad, with the cysteine residue exhibiting an unusually low pKa value of 5.5, facilitating nucleophilic attack on the substrate carbonyl groups [21].

Kinetic analysis of chalcone synthase reveals specific substrate preferences and catalytic efficiencies that influence cardamonin production rates. The enzyme exhibits a Km value of approximately 21 microM for malonyl-CoA and a Vmax of 11.32 nanomolar per minute, resulting in a catalytic efficiency (kcat/Km) of 4.42 × 10⁻³ microM⁻¹ per minute for naringenin chalcone synthesis [23]. The enzyme shows significantly higher affinity for malonyl-CoA compared to alternative substrates, indicating specialized evolution for flavonoid biosynthesis [23].

The cyclization mechanism employed by chalcone synthase involves C6-C1 Claisen cyclization, where the terminal carboxylate of the polyketide intermediate attacks the C1 carbonyl carbon to form the characteristic chalcone A-ring structure [18] [22]. This cyclization occurs spontaneously following polyketide chain extension and does not require specific catalytic residues for ring closure, distinguishing type III polyketide synthases from their type I and type II counterparts [18].

Post-chalcone modifications may occur through chalcone isomerase action, which catalyzes the stereospecific intramolecular cyclization of chalcones to form flavanones [3] [15]. However, cardamonin typically accumulates in its chalcone form rather than undergoing isomerization, suggesting either absent or inactive chalcone isomerase activity in cardamonin-producing plant tissues, or specific structural features that prevent efficient isomerization [3].

Table 2: Key Enzymes in Cardamonin Biosynthetic Pathways

EnzymeFunctionPathwayProduct
Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to cinnamic acidPhenylpropanoidCinnamic acid
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid to p-coumaric acidPhenylpropanoidp-Coumaric acid
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acid to p-coumaroyl-CoAPhenylpropanoidp-Coumaroyl-CoA
Acetyl-CoA carboxylase (ACC)Converts acetyl-CoA to malonyl-CoAPolyketide precursorMalonyl-CoA
Chalcone synthase (CHS)Condenses p-coumaroyl-CoA with malonyl-CoA unitsPolyketide (Type III PKS)Naringenin chalcone
Chalcone isomerase (CHI)Converts chalcones to flavanonesFlavonoid modificationNaringenin

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8KP1OJ8JX

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

19309-14-9

Wikipedia

Cardamomin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: de Oliveira Cabral C, Campos A, da Silva LM, Boeing T, de Andrade SF, Filho VC, Nesello LÂN. Gastroprotective potential of methanolic extract and dimethyl cardamonin from Campomanesia reitziana fruits in mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Jun;390(6):661-666. doi: 10.1007/s00210-017-1369-0. Epub 2017 Apr 1. PubMed PMID: 28365824.
2: Peng S, Hou Y, Yao J, Fang J. Activation of Nrf2-driven antioxidant enzymes by cardamonin confers neuroprotection of PC12 cells against oxidative damage. Food Funct. 2017 Mar 22;8(3):997-1007. doi: 10.1039/c7fo00054e. PubMed PMID: 28271112.
3: Ali AA, Abd Al Haleem EN, Khaleel SA, Sallam AS. Protective effect of cardamonin against acetic acid-induced ulcerative colitis in rats. Pharmacol Rep. 2017 Apr;69(2):268-275. doi: 10.1016/j.pharep.2016.11.002. Epub 2016 Nov 9. PubMed PMID: 28129600.
4: Sambasevam Y, Omar Farouk AA, Tengku Mohamad TA, Sulaiman MR, Bharatham BH, Perimal EK. Cardamonin attenuates hyperalgesia and allodynia in a mouse model of chronic constriction injury-induced neuropathic pain: Possible involvement of the opioid system. Eur J Pharmacol. 2017 Feb 5;796:32-38. doi: 10.1016/j.ejphar.2016.12.020. Epub 2016 Dec 15. PubMed PMID: 27988285.
5: Mazzio EA, Bauer D, Mendonca P, Taka E, Soliman KF. Natural product HTP screening for attenuation of cytokine-induced neutrophil chemo attractants (CINCs) and NO2- in LPS/IFNγ activated glioma cells. J Neuroimmunol. 2017 Jan 15;302:10-19. doi: 10.1016/j.jneuroim.2016.11.012. Epub 2016 Dec 1. PubMed PMID: 27956075; PubMed Central PMCID: PMC5201440.
6: Zhang J, Sikka S, Siveen KS, Lee JH, Um JY, Kumar AP, Chinnathambi A, Alharbi SA, Basappa, Rangappa KS, Sethi G, Ahn KS. Cardamonin represses proliferation, invasion, and causes apoptosis through the modulation of signal transducer and activator of transcription 3 pathway in prostate cancer. Apoptosis. 2017 Jan;22(1):158-168. doi: 10.1007/s10495-016-1313-7. PubMed PMID: 27900636.
7: Mazzio EA, Li N, Bauer D, Mendonca P, Taka E, Darb M, Thomas L, Williams H, Soliman KF. Natural product HTP screening for antibacterial (E.coli 0157:H7) and anti-inflammatory agents in (LPS from E. coli O111:B4) activated macrophages and microglial cells; focus on sepsis. BMC Complement Altern Med. 2016 Nov 15;16(1):467. PubMed PMID: 27846826; PubMed Central PMCID: PMC5111180.
8: Voon FL, Sulaiman MR, Akhtar MN, Idris MF, Akira A, Perimal EK, Israf DA, Ming-Tatt L. Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) isolated from Boesenbergia rotunda (L.) Mansf. inhibits CFA-induced rheumatoid arthritis in rats. Eur J Pharmacol. 2017 Jan 5;794:127-134. doi: 10.1016/j.ejphar.2016.11.009. Epub 2016 Nov 11. PubMed PMID: 27845065.
9: Jaiswal S, Shukla M, Sharma A, Rangaraj N, Vaghasiya K, Malik MY, Lal J. Preclinical pharmacokinetics and ADME characterization of a novel anticancer chalcone, cardamonin. Drug Test Anal. 2016 Oct 28. doi: 10.1002/dta.2128. [Epub ahead of print] PubMed PMID: 27794181.
10: Wang S, Zhai C, Zhang Y, Yu Y, Zhang Y, Ma L, Li S, Qiao Y. Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain. Molecules. 2016 Aug 29;21(9). pii: E1145. doi: 10.3390/molecules21091145. PubMed PMID: 27589700.
11: Shrivastava S, Jeengar MK, Thummuri D, Koval A, Katanaev VL, Marepally S, Naidu VGM. Cardamonin, a chalcone, inhibits human triple negative breast cancer cell invasiveness by downregulation of Wnt/β-catenin signaling cascades and reversal of epithelial-mesenchymal transition. Biofactors. 2017 Mar;43(2):152-169. doi: 10.1002/biof.1315. Epub 2016 Sep 1. PubMed PMID: 27580587.
12: Li W, Wu X, Li M, Wang Z, Li B, Qu X, Chen S. Cardamonin Alleviates Pressure Overload-induced Cardiac Remodeling and Dysfunction Through Inhibition of Oxidative Stress. J Cardiovasc Pharmacol. 2016 Dec;68(6):441-451. PubMed PMID: 27560458.
13: Kim SM, Neuendorff N, Chapkin RS, Earnest DJ. Role of Inflammatory Signaling in the Differential Effects of Saturated and Poly-unsaturated Fatty Acids on Peripheral Circadian Clocks. EBioMedicine. 2016 May;7:100-11. doi: 10.1016/j.ebiom.2016.03.037. Epub 2016 Mar 31. PubMed PMID: 27322464; PubMed Central PMCID: PMC4913702.
14: Ng TL, Karim R, Tan YS, Teh HF, Danial AD, Ho LS, Khalid N, Appleton DR, Harikrishna JA. Amino Acid and Secondary Metabolite Production in Embryogenic and Non-Embryogenic Callus of Fingerroot Ginger (Boesenbergia rotunda). PLoS One. 2016 Jun 3;11(6):e0156714. doi: 10.1371/journal.pone.0156714. eCollection 2016. PubMed PMID: 27258536; PubMed Central PMCID: PMC4892522.
15: Nesello LA, Campos A, Wagner T, Feliciano AS, de Campos Buzzi F, Filho VC. Chemical Composition and Antinociceptive Potential of Campomanesia reitziana Fruits. J Med Food. 2016 May;19(5):518-20. doi: 10.1089/jmf.2015.0092. Epub 2016 Apr 22. PubMed PMID: 27104741.
16: Mi XG, Song ZB, Sun LG, Bao YL, Yu CL, Wu Y, Li YX. Cardamonin inhibited cell viability and tumorigenesis partially through blockade of testes-specific protease 50-mediated nuclear factor-kappaB signaling pathway activation. Int J Biochem Cell Biol. 2016 Apr;73:63-71. doi: 10.1016/j.biocel.2016.02.001. Epub 2016 Feb 19. PubMed PMID: 26855338.
17: Je HD, Jeong JH. Cardamonin inhibits agonist-induced vascular contractility via Rho-kinase and MEK inhibition. Korean J Physiol Pharmacol. 2016 Jan;20(1):69-74. doi: 10.4196/kjpp.2016.20.1.69. Epub 2015 Dec 31. PubMed PMID: 26807025; PubMed Central PMCID: PMC4722193.
18: De Spirt S, Eckers A, Wehrend C, Micoogullari M, Sies H, Stahl W, Steinbrenner H. Interplay between the chalcone cardamonin and selenium in the biosynthesis of Nrf2-regulated antioxidant enzymes in intestinal Caco-2 cells. Free Radic Biol Med. 2016 Feb;91:164-71. doi: 10.1016/j.freeradbiomed.2015.12.011. Epub 2015 Dec 15. PubMed PMID: 26698667.
19: Yu WG, He H, Yao JY, Zhu YX, Lu YH. Dimethyl Cardamonin Exhibits Anti-inflammatory Effects via Interfering with the PI3K-PDK1-PKCα Signaling Pathway. Biomol Ther (Seoul). 2015 Nov;23(6):549-56. doi: 10.4062/biomolther.2015.048. Epub 2015 Nov 1. PubMed PMID: 26535080; PubMed Central PMCID: PMC4624071.
20: Jia D, Tan Y, Liu H, Ooi S, Li L, Wright K, Bennett S, Addison CL, Wang L. Cardamonin reduces chemotherapy-enriched breast cancer stem-like cells in vitro and in vivo. Oncotarget. 2016 Jan 5;7(1):771-85. doi: 10.18632/oncotarget.5819. PubMed PMID: 26506421; PubMed Central PMCID: PMC4808032.

Explore Compound Types